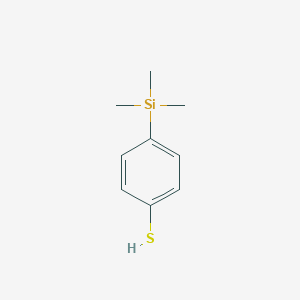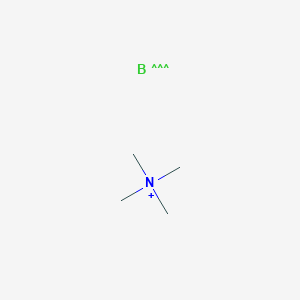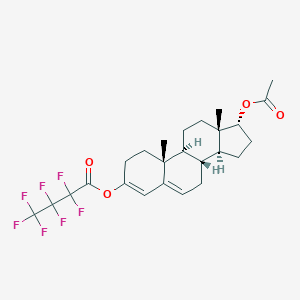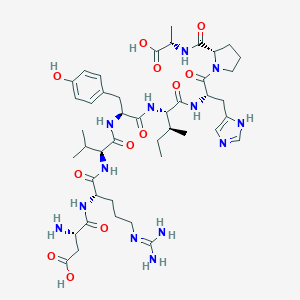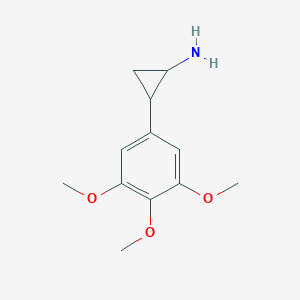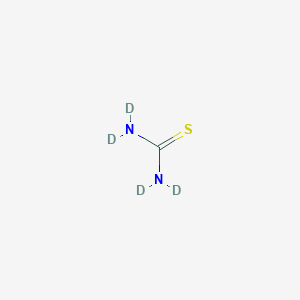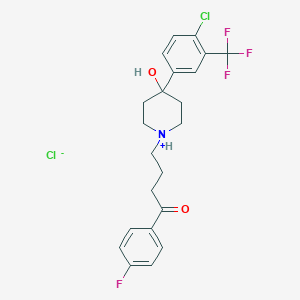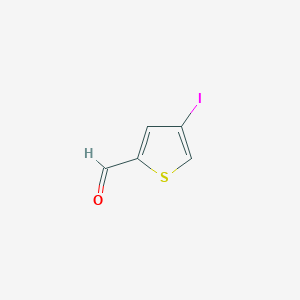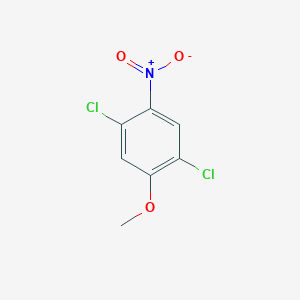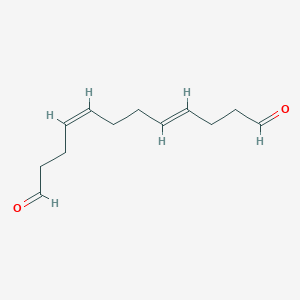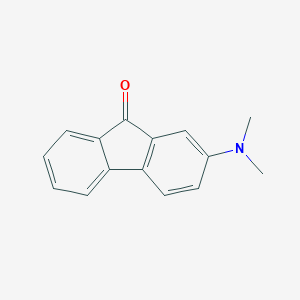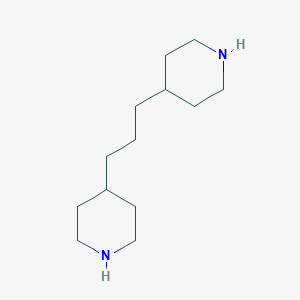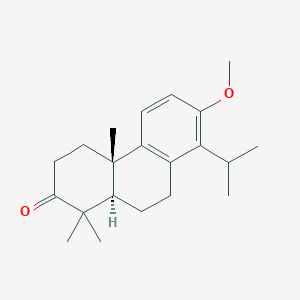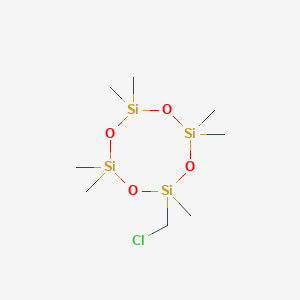
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione, also known as PEP, is a chemical compound that is widely used in scientific research for its unique properties. PEP is a thione derivative of phenylpyrrolidine, which is structurally similar to other thione compounds such as thiazolidinediones and rhodanines.
Mécanisme D'action
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione activates PPARγ by binding to its ligand-binding domain, leading to the activation of downstream signaling pathways involved in glucose and lipid metabolism. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response. This dual mechanism of action makes 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione a promising therapeutic agent for various diseases.
Effets Biochimiques Et Physiologiques
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been shown to have various biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione also has anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various inflammatory diseases. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method has been optimized to increase yield and purity. However, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise molecular targets. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. One area of interest is its potential as an antidiabetic agent. More research is needed to determine its safety and efficacy in human clinical trials. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione's anti-inflammatory and antioxidant properties make it a promising therapeutic agent for various inflammatory diseases, and more research is needed to explore its potential in this area. Finally, further studies are needed to elucidate the precise molecular targets of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione and its mechanism of action.
Méthodes De Synthèse
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione can be synthesized through a multi-step process involving the reaction of phenylacetic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then treated with sodium hydride and carbon disulfide to produce 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. This synthesis method has been optimized over the years to increase the yield and purity of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione.
Applications De Recherche Scientifique
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been extensively used in scientific research due to its unique properties. It has been shown to have potential as an antidiabetic agent, as it can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
18732-58-6 |
|---|---|
Nom du produit |
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione |
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
2-phenyl-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C12H15NS/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clé InChI |
KWDQKASMLNFOEL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
SMILES canonique |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
Synonymes |
Ethanethione, 2-phenyl-1-(1-pyrrolidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



